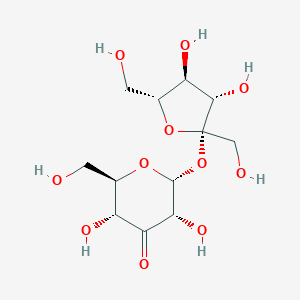
3-Ketosucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ketosucrose is a glycosyl glycoside which is an intermediate in the breakdown of sucrose. The structure is that of sucrose in which the glucosyl 3-hydroxy group has been reduced to a keto group. It is a glycosyl glycoside and a keto-disaccharide.
科学的研究の応用
Industrial Applications
1. Raw Material for Chemical Synthesis
The unique reactivity of the keto group in 3-ketosucrose allows it to serve as a valuable raw material in the production of various chemicals, including:
- Polymers : this compound can be utilized in synthesizing biodegradable polymers due to its carbohydrate base and functional groups.
- Surfactants : The compound's properties make it suitable for developing surfactants used in detergents and emulsifiers .
- Food Additives : Its stability and sweetening properties allow for its use as a food additive, enhancing flavor without significant caloric contribution .
2. Pharmaceutical Intermediates
This compound has been explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in regioselective syntheses makes it useful in creating complex molecules required for drug development . For instance, it can be transformed into aminoglycoside antibiotics, which are crucial for treating bacterial infections.
Clinical Applications
1. Diagnostic Tools
The enzymatic conversion of sugars to their corresponding ketosugars, including this compound, has implications in clinical diagnostics. G3DH is employed to measure levels of specific biomarkers such as 1,5-anhydro-D-glucitol (1,5-AG), which serves as an indicator for diabetes management . The ability to quantify these ketosugars can aid in monitoring metabolic conditions.
2. Bioconversion Studies
Research has indicated that microorganisms such as Agrobacterium tumefaciens can convert sucrose into this compound under specific conditions. This bioconversion process not only highlights the potential for large-scale production but also indicates a pathway for sequestering carbon sources in environments where competition for resources is high .
Case Study 1: Enzymatic Production
A study demonstrated the efficiency of G3DH in producing this compound from sucrose at an industrial scale. The research highlighted the enzyme's broad substrate specificity and regioselectivity, allowing for high yields of this compound with minimal by-products. This case exemplifies the potential for using enzymatic processes to create valuable compounds sustainably .
Case Study 2: Clinical Application
In a clinical setting, researchers utilized G3DH to develop a diagnostic assay for measuring levels of 1,5-AG. The assay demonstrated high sensitivity and specificity, allowing healthcare providers to monitor patients with diabetes effectively. This application underscores the importance of this compound derivatives in advancing medical diagnostics .
特性
CAS番号 |
1883-12-1 |
|---|---|
分子式 |
C12H20O11 |
分子量 |
340.28 g/mol |
IUPAC名 |
(2R,3S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C12H20O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-7,9-11,13-17,19-20H,1-3H2/t4-,5-,6-,7-,9-,10+,11-,12+/m1/s1 |
InChIキー |
CUKZGOBWGGOLIQ-QRDRGOPVSA-N |
SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |
Key on ui other cas no. |
1883-12-1 |
同義語 |
3-ketosucrose 3-oxosucrose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















